

4-methoxy-N-phenylbenzamide CAS number 7465-88-5

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Compound of Interest

Compound Name: 4-methoxy-N-phenylbenzamide

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An In-depth Technical Guide to **4-methoxy-N-phenylbenzamide** (CAS 7465-88-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-methoxy-N-phenylbenzamide**, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, properties, and potential applications, grounding all information in established scientific literature and validated protocols.

Core Compound Identity and Significance

4-methoxy-N-phenylbenzamide (CAS No. 7465-88-5) is a substituted aromatic amide with the molecular formula $C_{14}H_{13}NO_2$ and a molecular weight of 227.26 g/mol. [1][2] Structurally, it consists of a 4-methoxybenzoyl group attached to the nitrogen atom of an aniline moiety. This compound, also known as N-Phenyl-4-methoxybenzamide or p-Anisanilide, typically appears as a white crystalline solid. [3]

Its primary significance lies in its role as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. [3] The presence of the amide linkage, a methoxy group, and two aromatic rings provides multiple sites for further functionalization, making it a valuable building block for more complex molecules. Preliminary research has suggested that N-phenylbenzamide scaffolds may possess inherent biological activities,

including anti-inflammatory and analgesic properties, warranting further investigation for therapeutic development.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of **4-methoxy-N-phenylbenzamide** are summarized below.

Property	Value	Source(s)
CAS Number	7465-88-5	[1][2][3]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	227.26 g/mol	[1][2][3]
IUPAC Name	4-methoxy-N-phenylbenzamide	[4]
Synonyms	N-Phenyl-4-methoxybenzamide, p-Anisanilide	[3]
Appearance	White crystalline solid	[3]
Melting Point	169 °C	[5]
Boiling Point	301.5°C (at 760 mmHg)	[3]
Density	1.181 g/cm ³	[3]
Solubility	Insoluble in water	[6]

Crystal Structure Insights

The definitive three-dimensional structure of **4-methoxy-N-phenylbenzamide** was elucidated by Wang, et al. (2014) using X-ray crystallography.[7] The analysis revealed that the compound crystallizes in a triclinic system. A notable feature is the significant twist between the two aromatic rings, with a dihedral angle of 65.18° between their planes.[7] This non-planar conformation is crucial as it influences the molecule's packing in the solid state and its potential

interactions with biological targets. In the crystal lattice, molecules are linked into chains by intermolecular N—H \cdots O hydrogen bonds between the amide groups.[7]

Synthesis and Purification: A Validated Protocol

The synthesis of **4-methoxy-N-phenylbenzamide** is most reliably achieved through the Schotten-Baumann reaction, a classic and efficient method for forming amides from acid chlorides and amines.

Principle of Synthesis

This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A base, typically a tertiary amine like triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

- Aniline (10 mmol)
- 4-methoxybenzoyl chloride (10 mmol)
- Triethylamine (1.1 eq)
- Dichloromethane (DCM, anhydrous)
- Ethyl alcohol (for recrystallization)
- Deionized water

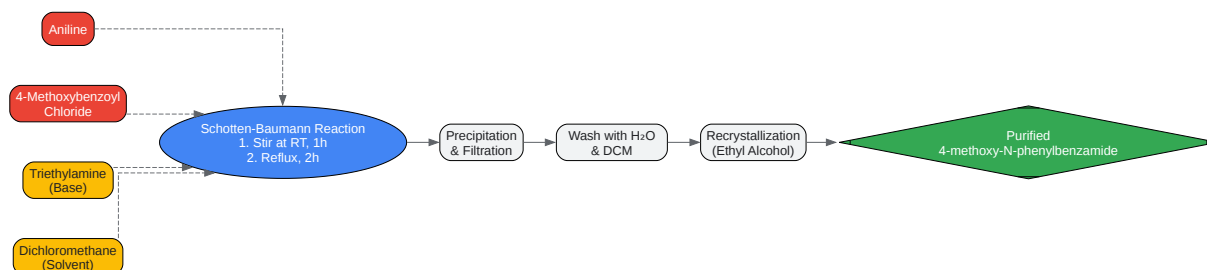
Step-by-Step Methodology:

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add aniline (0.93 g, 10 mmol) and dichloromethane (15 mL). Begin stirring to ensure complete dissolution.

- **Base Addition:** Add triethylamine (0.5 mL) to the solution.
- **Acyl Chloride Addition:** Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the stirring solution. The gradual addition is a critical control measure to manage the exothermic nature of the reaction and prevent side reactions.
- **Reaction at Room Temperature:** Stir the reaction mixture at room temperature for 1 hour to allow for the initial formation of the amide.
- **Reflux:** Heat the mixture to reflux and maintain for 2 hours. This step ensures the reaction proceeds to completion, maximizing the yield of the desired product.
- **Product Isolation:** Upon cooling, the product will precipitate as a white powder. Collect the solid by vacuum filtration.
- **Washing (Workup):** Wash the collected solid thoroughly three times with water to remove the triethylamine hydrochloride salt and any water-soluble impurities. Follow this with a wash using a small amount of cold dichloromethane to remove any unreacted starting materials.
- **Purification:** The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl alcohol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of well-defined, colorless crystals.
- **Drying:** Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Protocol Validation

This protocol is self-validating. The purity of the final product can be readily assessed by taking a melting point. A sharp melting point that matches the literature value (169 °C) indicates high purity.^[5] Further structural confirmation is achieved through the analytical techniques described in the following section.



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Caption: Synthesis workflow for **4-methoxy-N-phenylbenzamide**.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides characteristic signals that map to the molecule's structure. Expected chemical shifts (in CDCl₃) include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, distinct doublets for the protons on the 4-methoxy-substituted ring, a series of multiplets for the protons on the N-phenyl ring, and a broad singlet for the amide (N-H) proton.^[8]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify key functional groups. The spectrum will prominently feature a strong absorption band for the amide C=O stretch (Amide I) around 1650 cm⁻¹ and another for the N-H stretch near 3300 cm⁻¹.

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak $[M]^+$ or $[M+H]^+$ at m/z corresponding to 227.26.[4]
- **Elemental Analysis:** Combustion analysis can be performed to confirm the empirical formula by determining the percentage composition of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values for $C_{14}H_{13}NO_2$.

Potential Applications in Research and Development

The utility of **4-methoxy-N-phenylbenzamide** extends across several areas of chemical and pharmaceutical research.

- **Pharmaceutical Intermediate:** Its primary role is as a scaffold for the synthesis of more complex drug candidates. For instance, derivatives of N-phenylbenzamide have been synthesized and evaluated for their antiviral activity against Enterovirus 71 (EV71), the causative agent of hand-foot-and-mouth disease.[9]
- **Lead Structure for Drug Discovery:** The core structure has been associated with potential anti-inflammatory, analgesic, and anticancer activities, making it an attractive starting point for medicinal chemistry campaigns aimed at developing new therapeutic agents.[3]
- **Material Science:** The rigid, hydrogen-bonding nature of the amide linkage makes this and similar molecules candidates for investigation in the development of novel organic materials, including liquid crystals and polymers.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **4-methoxy-N-phenylbenzamide**.

- **General Handling:** Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

- Hazards: While specific toxicity data for this compound is limited, related benzanilides can cause eye irritation.[6] It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before use.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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